

Application Notes and Protocols for ABBV-467

Dosing and Administration in Mice

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Compound of Interest

Compound Name: ABBV-467

Cat. No.: B15583252

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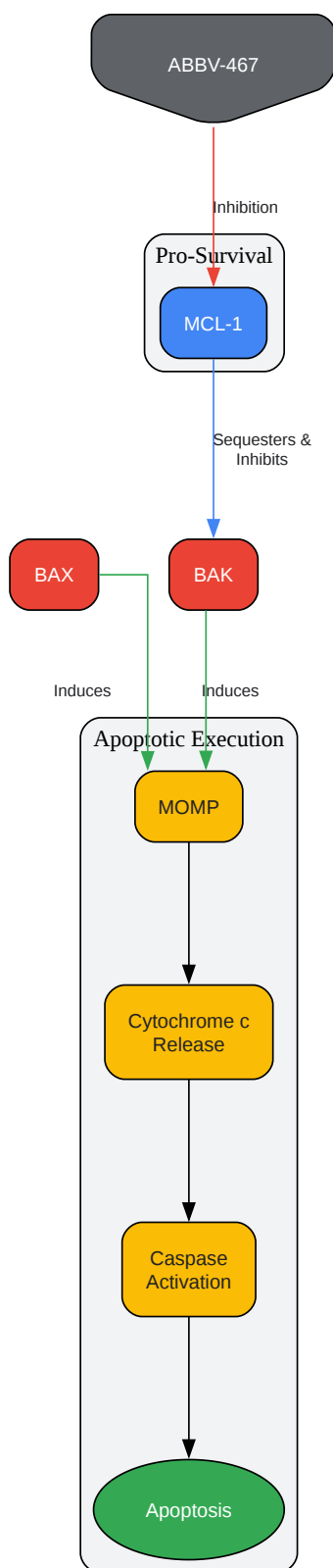
Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).^{[1][2]} As a key regulator of the intrinsic apoptotic pathway, MCL-1 is a compelling therapeutic target in various hematological malignancies and solid tumors where it is often overexpressed, contributing to tumor cell survival and resistance to therapy. These application notes provide detailed protocols for the dosing and administration of **ABBV-467** in preclinical mouse models, based on currently available data.

Mechanism of Action

ABBV-467 selectively binds to the BH3-binding groove of the MCL-1 protein with high affinity, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.^[1] This disruption allows for the activation of BAX/BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death (apoptosis).

Signaling Pathway



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Caption: Mechanism of action of **ABBV-467** in inducing apoptosis.

Data Presentation

In Vivo Efficacy of ABBV-467 Monotherapy in Mouse Xenograft Models

Mouse Model	Cancer Type	Dosing (mg/kg, i.v.)	Dosing Schedule	Outcome	Reference
AMO-1	Multiple Myeloma	3.13	Single dose	46% Tumor Growth Inhibition (TGI)	[1]
AMO-1	Multiple Myeloma	6.25	Single dose	Significant TGI	[1]
AMO-1	Multiple Myeloma	12.5	Single dose	97% TGI, complete tumor regression at day 20	[1]
OPM-2	Multiple Myeloma	6.25	Once per week for 3 weeks	82% maximal tumor delay	[2]
OPM-2	Multiple Myeloma	12.5	Once per week for 3 weeks	Complete tumor regression	[2]
NCI-H929	Multiple Myeloma	12.5	Single dose	Complete responses in all mice	

In Vivo Efficacy of ABBV-467 Combination Therapy in Mouse Xenograft Models

Mouse Model	Cancer Type	Combination Therapy	Dosing Schedule	Outcome	Reference
OCI-AML2	Acute Myeloid Leukemia	ABBV-467 + Venetoclax or 5-azacitidine	Not specified	99% TGI	[1]

Note: A dose of 25 mg/kg of **ABBV-467** was not well tolerated in mice.[\[1\]](#)

Experimental Protocols

Preparation of ABBV-467 Formulation for Intravenous Administration

This protocol is based on the formulation used in preclinical studies.

Materials:

- **ABBV-467** powder
- Dimethyl sulfoxide (DMSO), sterile
- Cremophor EL
- 5% Dextrose in Water (D5W), sterile
- Sterile, pyrogen-free vials
- Sterile syringes and needles
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Vehicle Preparation:

- In a sterile vial, prepare the vehicle by mixing 5% DMSO, 10% Cremophor EL, and 85% D5W.
- For example, to prepare 10 mL of vehicle, mix 0.5 mL of DMSO, 1.0 mL of Cremophor EL, and 8.5 mL of D5W.
- Vortex the mixture thoroughly until a homogenous solution is formed.
- **ABBV-467** Solution Preparation:
 - Calculate the required amount of **ABBV-467** based on the desired final concentration and the total volume to be prepared.
 - First, dissolve the **ABBV-467** powder completely in the DMSO portion of the vehicle. This can be aided by gentle vortexing or sonication.
 - Gradually add the Cremophor EL and D5W mixture to the dissolved **ABBV-467** in DMSO while vortexing to ensure homogeneity.
 - The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted or prepared fresh before each use.
- Final Concentration and Dosing Volume:
 - The concentration of the dosing solution should be calculated to deliver the desired dose in a suitable injection volume for mice (typically 5-10 mL/kg).
 - For example, for a 10 mg/kg dose in a 20 g mouse, the total dose is 0.2 mg. If the injection volume is 100 μ L (0.1 mL), the required concentration of the dosing solution is 2 mg/mL.

Intravenous (Tail Vein) Administration Protocol

Materials:

- Mouse restraint device
- Heat lamp or warming pad

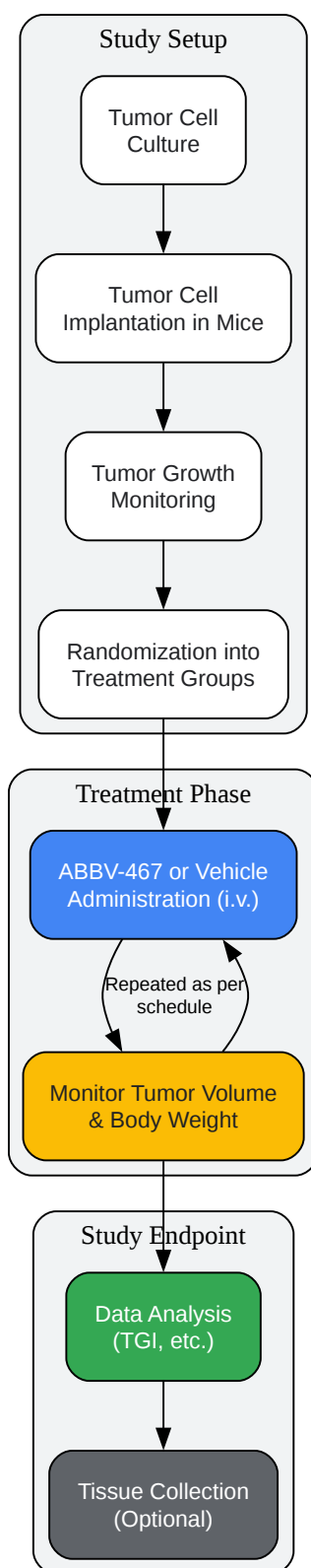
- 70% ethanol or other suitable disinfectant
- Sterile 27-30 gauge needles and 1 mL syringes
- Prepared **ABBV-467** dosing solution
- Gauze pads

Procedure:

- Animal Preparation:
 - Place the mouse in a restraint device, ensuring the tail is accessible.
 - To facilitate vein dilation and visualization, warm the mouse's tail using a heat lamp or a warming pad. Be careful not to overheat the tail.
- Injection Site Preparation:
 - Wipe the tail with a 70% ethanol-soaked gauze pad to disinfect the injection site. The lateral tail veins are the preferred sites for injection.
- Injection:
 - Draw the calculated volume of the **ABBV-467** solution into a sterile syringe fitted with a 27-30 gauge needle.
 - Immobilize the tail and insert the needle, bevel up, into the lateral tail vein at a shallow angle.
 - A successful cannulation is often indicated by a flash of blood in the needle hub.
 - Slowly inject the solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In such a case, withdraw the needle and re-attempt the injection at a more proximal site.
- Post-Injection Care:

- After injection, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.
- Return the mouse to its cage and monitor for any immediate adverse reactions.

Experimental Workflow for a Xenograft Efficacy Study



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Caption: General workflow for an in vivo xenograft efficacy study.

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References

- 1. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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